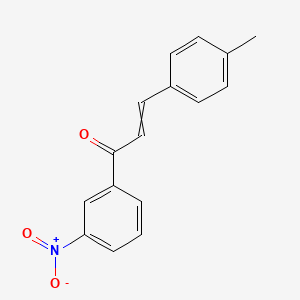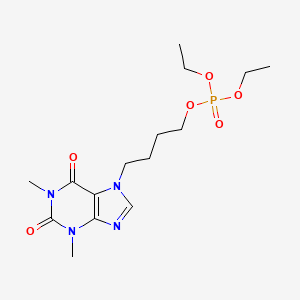
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a butyl diethyl phosphate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with butyl diethyl phosphate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and heating the mixture under reflux for several hours . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in a variety of substituted purine compounds.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate involves its interaction with specific molecular targets and pathways. It has been found to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammatory responses, making it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine ring structure and have been studied for their biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities.
Uniqueness
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds, making it a valuable compound for further research and development .
属性
CAS 编号 |
7495-23-0 |
|---|---|
分子式 |
C15H25N4O6P |
分子量 |
388.36 g/mol |
IUPAC 名称 |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate |
InChI |
InChI=1S/C15H25N4O6P/c1-5-23-26(22,24-6-2)25-10-8-7-9-19-11-16-13-12(19)14(20)18(4)15(21)17(13)3/h11H,5-10H2,1-4H3 |
InChI 键 |
SBHILEUOKHGWRA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


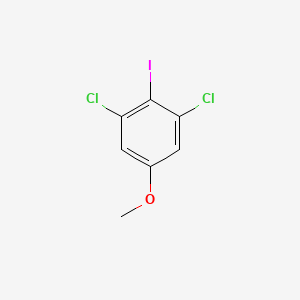
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

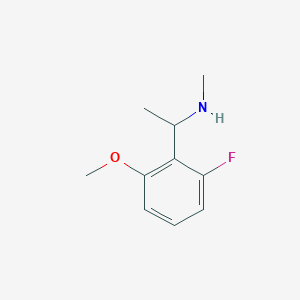

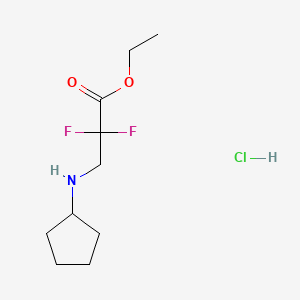
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

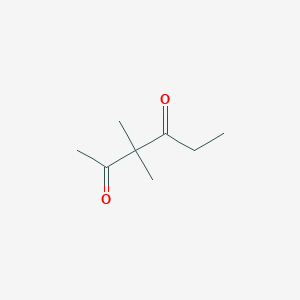
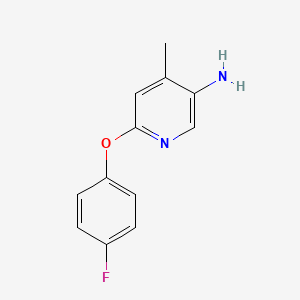
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
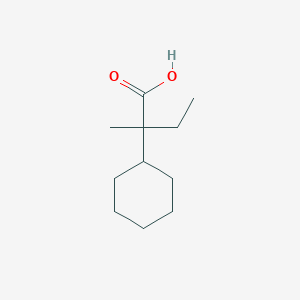
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
